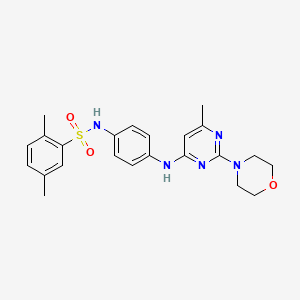![molecular formula C23H18ClN3O3 B11312634 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11312634.png)
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[5-(2-chlorophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(4-méthylphényl)acétamide est un composé organique complexe appartenant à la classe des dérivés d'oxadiazole. Ce composé est caractérisé par la présence d'un groupe chlorophényle, d'un cycle oxadiazole et d'une partie phénoxyacétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{2-[5-(2-chlorophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(4-méthylphényl)acétamide implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle oxadiazole : Le cycle oxadiazole peut être synthétisé par cyclisation d'hydrazides appropriées avec des acides carboxyliques ou leurs dérivés dans des conditions déshydratantes.
Attachement du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution aromatique nucléophile.
Formation de la partie phénoxyacétamide : Cela implique la réaction de dérivés de phénol avec l'anhydride acétique, suivie d'une amidation avec une amine appropriée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
2-{2-[5-(2-chlorophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(4-méthylphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d'amines ou d'alcools.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, en particulier au niveau du groupe chlorophényle.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs tels que l'hydroxyde de sodium (NaOH) ou l'acide sulfurique (H2SO4) peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
2-{2-[5-(2-chlorophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(4-méthylphényl)acétamide a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 2-{2-[5-(2-chlorophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(4-méthylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies biochimiques spécifiques. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{2-[5-(4-chlorophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(4-méthylphényl)acétamide
- 2-{2-[5-(2-bromophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(4-méthylphényl)acétamide
- 2-{2-[5-(2-fluorophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(4-méthylphényl)acétamide
Unicité
L'unicité de 2-{2-[5-(2-chlorophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(4-méthylphényl)acétamide réside dans sa configuration structurelle spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C23H18ClN3O3 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-10-12-16(13-11-15)25-21(28)14-29-20-9-5-3-7-18(20)22-26-23(30-27-22)17-6-2-4-8-19(17)24/h2-13H,14H2,1H3,(H,25,28) |
Clé InChI |
AYTQSDGCWJQNBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Butan-2-YL)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11312558.png)
![7-bromo-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11312567.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11312579.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11312587.png)

![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11312600.png)
![6-chloro-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide](/img/structure/B11312608.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11312624.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11312629.png)
![N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312641.png)
![2-(2-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11312643.png)
![4-(5-Hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol](/img/structure/B11312645.png)

